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Compound of Interest

Compound Name: Amg-458

Cat. No.: B1684692

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met
receptor tyrosine kinase. Exhibiting high affinity for both human and mouse c-Met, AMG-458
has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the
HGF/c-Met signaling pathway. This guide provides an in-depth overview of AMG-458,
encompassing its chemical identity, mechanism of action, key experimental data, and detailed
protocols for its investigation. The information presented herein is intended to support
researchers and drug development professionals in the further exploration and potential clinical
application of this compound.

Synonyms and Alternative Names

AMG-458 is also known by the following synonyms and identifiers:
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Type Identifier

Common Names AMG458, AMG 458

1-(2-hydroxy-2-methylpropyl)-N-(5-((7-

methoxyquinolin-4-yl)ox ridin-2-yl)-5-methyl-
Systematic (IUPAC) Name ya y)- Y)py ¥ Y

3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-

carboxamide[1]

CAS Number 913376-83-7[1][2][3]

Molecular Formula C30H29N505[1][2][4]

Molecular Weight 539.58 g/mol [1][4]

InChl Key GLBZSOQDAOLMGC-UHFFFAQOYSA-NI[1]
Other Designations CS-530[3]

Mechanism of Action and Signaling Pathway

AMG-458 functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The
c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Its ligand,
Hepatocyte Growth Factor (HGF), upon binding to c-Met, induces receptor dimerization and
autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a
cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK
pathways.

In various cancers, the HGF/c-Met signaling axis is often dysregulated through c-Met
overexpression, gene amplification, or activating mutations, leading to uncontrolled tumor
growth and metastasis. AMG-458 selectively binds to the ATP-binding pocket of c-Met,
preventing its phosphorylation and subsequent activation. This blockade of the initial step in the
signaling cascade leads to the inhibition of downstream effectors such as Akt and Erk,
ultimately resulting in reduced cell proliferation and induction of apoptosis in c-Met dependent
tumor cells.
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Figure 1: AMG-458 Mechanism of Action on the c-Met Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for AMG-458 from various in vitro and

in vivo studies.

Table 1: In Vitro Potency and Efficacy of AMG-458
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Parameter Value Assay/Cell Line

Ki (human c-Met) 1.2 nM Enzymatic Assay
Ki (mouse c-Met) 2.0nM Enzymatic Assay
Ki (mutant c-Met H1094R) 0.5nM Enzymatic Assay[5]
Ki (mutant c-Met V1092I) 1.1 nM Enzymatic Assay|[2]
Ki (mutant c-Met D1228H) 2.2nM Enzymatic Assay[2]
IC50 (c-Met phosphorylation) 60 nM PC3 cells[2][4]
IC50 (c-Met phosphorylation) 120 nM CT26 cells[2]
Selectivity vs. VEGFR2 ~350-fold Cellular Assay[6]

Table 2: In Vivo Efficacy of AMG-458 in Xenograft Models

Parameter Value Xenograft Model
ED50 (Tumor Growth

. ~12 mg/kg NIH3T3/TPR-Met
Inhibition)
ED90 (Tumor Growth

s ~34 mg/kg NIH3T3/TPR-Met
Inhibition)
ED50 (Tumor Growth

- ~16 mg/kg U-87 MG
Inhibition)
ED90 (Tumor Growth

~59 mg/kg U-87 MG

Inhibition)

Table 3: Pharmacokinetic Parameters of AMG-458
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Species Parameter Value Dose/Route
Mouse CL ((L/h)/kg) 0.16 1 mg/kg !/ IV
Vss (L/kg) 0.31 1 mg/kg / IV
t1/2 (h) 1.3 1 mg/kg / IV
Rat CL ((L/nh)/kg) 0.73 1 mg/kg / IV
Vss (L/kg) 0.62 1 mg/kg/ IV
t1/2 (h) 1.0 1 mg/kg / IV

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving AMG-
458.

In Vitro c-Met Phosphorylation Assay

This protocol describes a general method for assessing the inhibitory effect of AMG-458 on
HGF-induced c-Met phosphorylation in a cell-based assay.
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Experimental Workflow

1. Cell Seeding
Seed cells (e.g., PC3, A549) in 96-well plates and grow to 70-80% confluency.

'

2. Serum Starvation
Incubate cells in serum-free media for 12-24 hours.

'

3. AMG-458 Treatment
Treat cells with varying concentrations of AMG-458 for 1-2 hours.

'

4. HGF Stimulation
Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

l

5. Cell Lysis
Lyse cells and collect protein lysates.

:

6. Western Blotting
- Separate proteins by SDS-PAGE.
- Transfer to PVDF membrane.
- Probe with primary antibodies (anti-p-c-Met, anti-c-Met).
- Incubate with secondary antibodies.
- Detect and quantify band intensity.

'

7. Data Analysis
Calculate IC50 value for inhibition of c-Met phosphorylation.

Click to download full resolution via product page

Figure 2: General Workflow for a c-Met Phosphorylation Assay.
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Detailed Methodologies: While specific antibody concentrations and incubation times may vary
based on the manufacturer's recommendations and cell line, a general protocol is as follows:

o Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and
antibiotics.

» Western Blotting:
o Load equal amounts of protein per lane on a polyacrylamide gel.

o After transfer, block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in
Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

o Incubate with primary antibodies overnight at 4°C.
o Wash the membrane three times with TBST.
o Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

o Wash the membrane again and visualize the bands using an enhanced
chemiluminescence (ECL) detection system.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to determine the effect of AMG-458 on the viability of cancer
cell lines.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium
compound (MTS) by viable, metabolically active cells to a colored formazan product. The
amount of formazan produced is proportional to the number of living cells.

Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of AMG-458 for 72 hours.
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 MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AMG-458
in a mouse xenograft model.

Animal Model: Nude mice (e.g., BALB/c nude or CD-1 nu/nu) are commonly used.
Procedure:

o Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U-87 MG
or NIH3T3/TPR-Met) into the flank of the mice.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with
calipers.

o Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into treatment and control groups.

e Drug Administration: Administer AMG-458 orally (p.o.) at the desired doses and schedule
(e.g., once or twice daily). The vehicle control group receives the formulation without the
drug.

» Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the
study.

e Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points,
tumors can be excised for analysis of target inhibition (e.g., p-c-Met levels by Western blot or
immunohistochemistry).

Conclusion
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AMG-458 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine
kinase with demonstrated preclinical anti-tumor activity. Its oral bioavailability and favorable
pharmacokinetic profile make it a promising candidate for further investigation in c-Met-driven
malignancies. The data and protocols presented in this technical guide provide a solid
foundation for researchers to design and execute further studies to elucidate the full
therapeutic potential of AMG-458.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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